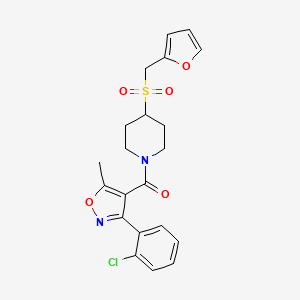
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include condensation, amidation, and crystallization. For instance, the synthesis of similar compounds has been characterized by spectroscopic techniques and confirmed by X-ray diffraction studies, indicating that such compounds crystallize in the monoclinic crystal system, with detailed unit cell parameters provided (Naveen et al., 2015). These processes highlight the complexity and precision required in synthesizing these compounds.
Molecular Structure Analysis
X-ray crystallography has been a pivotal tool in determining the molecular structure of related compounds, revealing intricate details such as the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom. The inter- and intramolecular hydrogen bonds play a crucial role in stabilizing the molecular structure (Girish et al., 2008).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including nucleophilic addition and Michael-type reactions, showcasing their reactive versatility. The functionality of these molecules allows for further derivatization, enhancing their application scope (Benakaprasad et al., 2007).
科学的研究の応用
Allergic Contact Dermatitis and Chemical Compounds
Research on benzophenones, compounds with some structural similarity to the queried chemical, highlights their widespread use in products such as sunscreens and cosmetics, primarily for their UV-filtering capabilities. These studies have documented cases of allergic contact dermatitis caused by such compounds, underscoring the importance of understanding chemical interactions with human biology for safety in product development (Caruana et al., 2011).
Environmental Phenols in Human Health
Investigations into environmental phenols, including benzophenone-3 and bisphenol A (BPA), have been conducted to assess exposure levels in the population. These studies utilize biomonitoring methods to quantify phenol metabolites in human samples, providing critical data for environmental health research and regulatory standards (Mortensen et al., 2014).
Disposition and Metabolism in Drug Development
Research on the disposition and metabolism of novel therapeutic compounds provides a framework for understanding how new chemicals are processed in the human body. For example, studies on orexin receptor antagonists detail the metabolic pathways and elimination processes for these drugs, offering insights into drug design and safety evaluation processes (Renzulli et al., 2011).
Toxicology and Exposure Analysis
Toxicological studies and exposure analysis, such as those examining the effects of methanol ingestion and the therapeutic use of antidotes like fomepizole, provide critical insights into managing chemical exposures and poisonings. Such research underscores the importance of understanding chemical toxicokinetics and treatment options in clinical toxicology (Hovda et al., 2005).
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5S/c1-14-19(20(23-29-14)17-6-2-3-7-18(17)22)21(25)24-10-8-16(9-11-24)30(26,27)13-15-5-4-12-28-15/h2-7,12,16H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBKCJHRFCXGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-difluorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2495130.png)
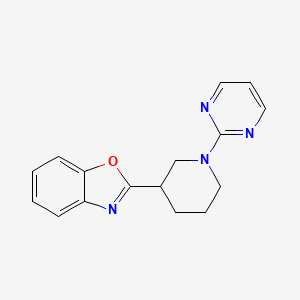
![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)


![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
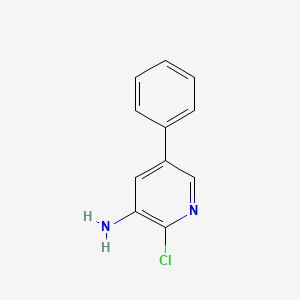
![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)
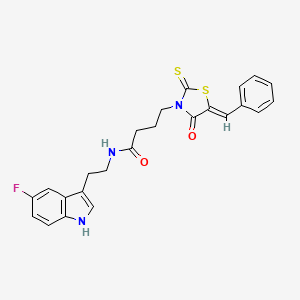
![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
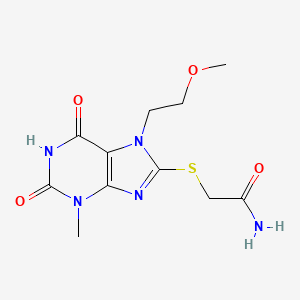
![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)